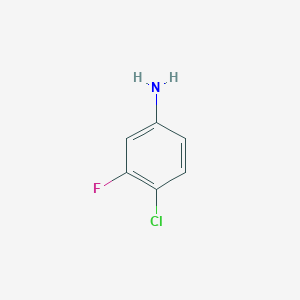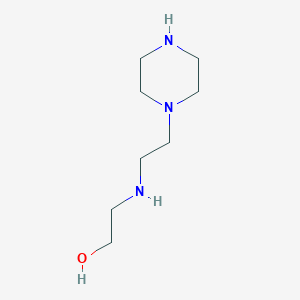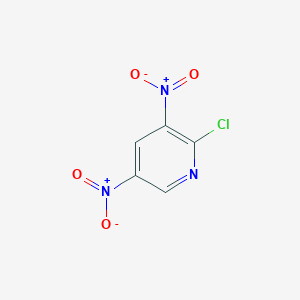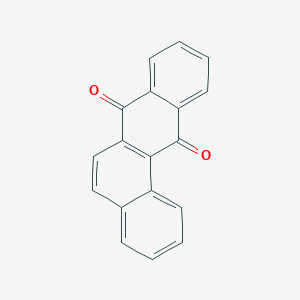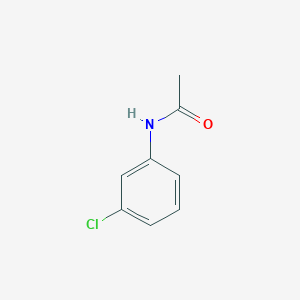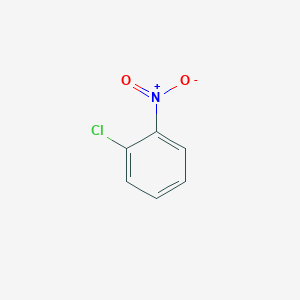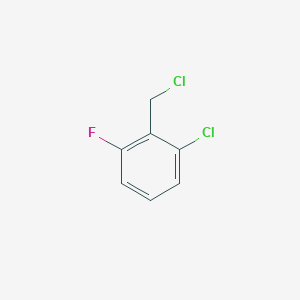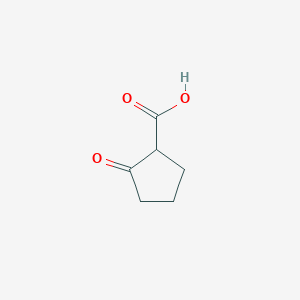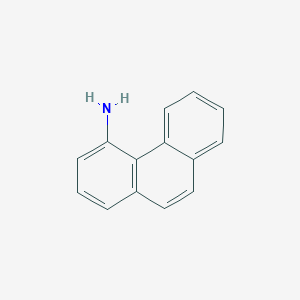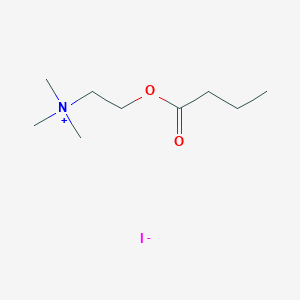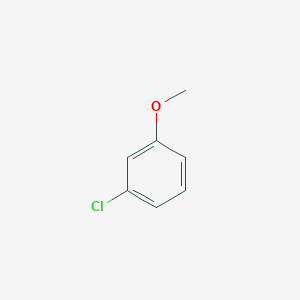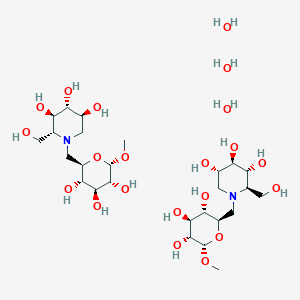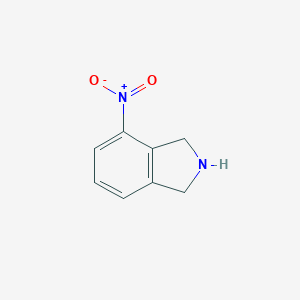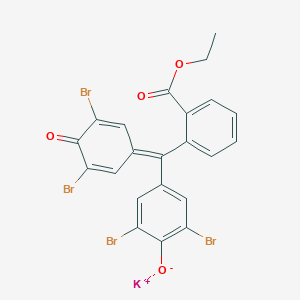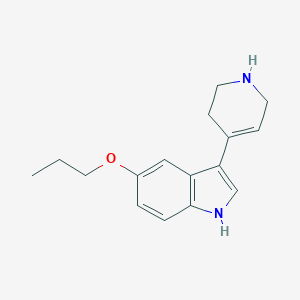
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole, also known as 4-HO-MPMI, is a chemical compound that belongs to the indole family. It is a research chemical that has been studied for its potential therapeutic effects in the treatment of various medical conditions.
Mécanisme D'action
The exact mechanism of action of 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other neurotransmitter systems such as dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole has anti-inflammatory and analgesic effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole in lab experiments is that it is relatively easy to synthesize. It is also a selective partial agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. One limitation is that its effects in humans are not well understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. It may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole involves the reaction of 4-hydroxy-3-methoxyphenethylamine with 4-propoxyindole-3-carboxaldehyde in the presence of a reducing agent. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole has been studied for its potential therapeutic effects in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propriétés
Numéro CAS |
134278-77-6 |
|---|---|
Nom du produit |
3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-n-propoxyindole |
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H20N2O/c1-2-9-19-13-3-4-16-14(10-13)15(11-18-16)12-5-7-17-8-6-12/h3-5,10-11,17-18H,2,6-9H2,1H3 |
Clé InChI |
WDIYSGXWNDSFCL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
SMILES canonique |
CCCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
Autres numéros CAS |
134278-77-6 |
Synonymes |
3-(1,2,5,6-tetrahydro-4-pyridyl)-5-n-propoxyindole CP 96501 CP-96501 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



